tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(ethylamino)piperidine-1-carboxylate with hydrochloric acid. The process can be summarized as follows:
Starting Materials: tert-Butyl 4-(ethylamino)piperidine-1-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions.
Procedure: tert-Butyl 4-(ethylamino)piperidine-1-carboxylate is dissolved in the solvent, and hydrochloric acid is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Ensuring the purity and quality of starting materials.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the ethylamino group is replaced by other functional groups.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.
Scientific Research Applications
tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The piperidine ring and the ethylamino group play crucial roles in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of an ethylamino group, which can lead to different reactivity and biological activity.
tert-Butyl 4-(methylamino)piperidine-1-carboxylate: The presence of a methylamino group instead of an ethylamino group can affect the compound’s steric and electronic properties.
tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate: The dimethylamino group introduces additional steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 255.76 g/mol
The compound features a piperidine ring substituted with an ethylamino group and a tert-butyl ester, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is known to modulate neurotransmitter pathways, potentially impacting the central nervous system (CNS). The compound may act as an inhibitor or modulator of specific receptors involved in neurotransmission, inflammation, and cellular signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokine release, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
Biological Activity | Observed Effects | Reference |
---|---|---|
Antidepressant | Increased serotonin levels | |
Anti-inflammatory | Inhibition of IL-1β release | |
Neuroprotective | Reduced oxidative stress |
Table 2: Mechanistic Insights
Mechanism | Description | Reference |
---|---|---|
Receptor Modulation | Interaction with serotonin receptors | |
Cytokine Inhibition | Blockade of NLRP3 inflammasome | |
Oxidative Stress Reduction | Scavenging free radicals |
Case Studies
-
Antidepressant Activity :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain . -
Inflammation Model :
In vitro experiments using THP-1 macrophages showed that the compound effectively inhibited the release of IL-1β upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent . -
Neuroprotection :
Research exploring neuroprotective effects indicated that this compound could mitigate neuronal cell death induced by oxidative stress. The protective mechanism was associated with the reduction of reactive oxygen species (ROS) and enhanced cell viability in culture .
Properties
IUPAC Name |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACCTIGHBZXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662453 | |
Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203143-06-9 | |
Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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